N-(Carboxymethyl)aspartic acid

Description

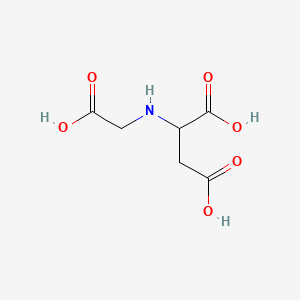

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLHODXEDLCLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438001 | |

| Record name | N-(Carboxymethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41035-84-1 | |

| Record name | N-(Carboxymethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Ligand Binding Studies of N Carboxymethyl Aspartic Acid

Coordination Chemistry and Metal Chelation Mechanisms

N-(Carboxymethyl)aspartic acid (also known as aspartic-N-monoacetic acid, ASMA) is an aminopolycarboxylate ligand capable of forming stable complexes with a variety of metal ions. nih.govgoogle.com Its structure, featuring one amino group and three carboxyl groups, allows it to act as a chelating agent, binding to metal ions through nitrogen and oxygen donor atoms. nih.govmdpi.comresearchgate.net The formation of five- and six-membered chelate rings contributes to the stability of these metal complexes. nih.govnih.gov This chelating ability is central to its chemical behavior and interactions in various systems. google.comsemanticscholar.org

Potentiometric titration is a primary method used to determine the stoichiometry and stability constants of complexes formed between this compound (referred to as H₃L or H₃X in studies) and various divalent and trivalent metal ions. researchgate.net Studies have established the formation of several complex species in aqueous solutions, depending on the metal ion and reaction conditions. researchgate.net

For a range of divalent metals (M²⁺) such as Co²⁺, Ni²⁺, Mn²⁺, Cu²⁺, and Zn²⁺, the common species identified include MHX⁰, MX⁻, MX₂⁴⁻, and the hydroxo complex M(OH)X²⁻. researchgate.net The formation of these different stoichiometric complexes is a function of pH and the concentration of the ligand. researchgate.net For instance, in the Fe²⁺-Fe³⁺ system with this compound, potentiometric titrations revealed the formation of neutral, protonated, and hydroxo complexes of iron(III). researchgate.net

The stability of these complexes is quantified by their stability constants (logβ). These constants are crucial for understanding the strength of the metal-ligand interaction. For example, studies on the complexation of Zn²⁺ with this compound determined the logarithmic stability constants (logβ⁰) for various species. researchgate.net Similarly, research on a related compound, Nα-Hippuryl-Nε-carboxymethyllysine, which models a peptide-bound modified amino acid, determined its stability constants with Cu(II). acs.org

| Metal Ion | Ligand | Complex Species | Log Stability Constant (logβ) | Reference |

|---|---|---|---|---|

| Zn²⁺ | This compound (H₃L) | ZnHL⁰ | 13.10 ± 0.06 | researchgate.net |

| Zn²⁺ | This compound (H₃L) | ZnL⁻ | 9.16 ± 0.04 | researchgate.net |

| Zn²⁺ | This compound (H₃L) | ZnL₂⁴⁻ | 13.25 ± 0.08 | researchgate.net |

| Zn²⁺ | This compound (H₃L) | Zn(OH)L²⁻ | 9.60 ± 0.10 | researchgate.net |

| Cu²⁺ | Nα-Hippuryl-Nε-carboxymethyllysine | Cu(L) | 7.3 (Log₁₀K₁) | acs.org |

| Cu²⁺ | Nα-Hippuryl-Nε-carboxymethyllysine | Cu(L)₂ | 6.3 (Log₁₀K₂) | acs.org |

A variety of spectroscopic techniques are employed to investigate the structure and dynamics of metal complexes with this compound and related compounds. These methods provide insight into the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR has been used to characterize the products and monitor the progress of coordination reactions, such as the formation of rhenium complexes with this compound (ASMA). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis helps identify the functional groups involved in metal binding. For example, in studies of copper complexes with carboxymethyl dextran (B179266), shifts in the ν(C=O) vibration region indicated that the carboxyl group acts as a bidentate ligand. researchgate.net Comparing spectra at room and liquid nitrogen temperatures can also reveal the presence of coordinated water molecules. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is particularly useful for studying complexes with paramagnetic metal ions like copper(II). It provides information about the geometry of the metal's coordination sphere. acs.org

UV-Visible (UV-Vis) Spectroscopy : This technique can be used to study the electronic properties of the complexes. The absorption peaks in UV-Vis spectra can be attributed to ligand-to-ligand or intraligand charge-transfer transitions, offering clues about the complex's electronic structure. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is instrumental in separating and identifying different isomeric products formed during complexation reactions, as demonstrated in the study of fac-Re(CO)₃(ASMA) diastereomers. nih.gov

Together, these spectroscopic methods, often complemented by X-ray crystallography, provide a detailed picture of the coordination geometry, the atoms involved in binding, and the presence of different isomers in solution. nih.govresearchgate.net

The coordination of metal ions by this compound is highly dependent on the pH of the solution. researchgate.net The pH determines the protonation state of the ligand's three carboxylic acid groups and its secondary amine group. researchgate.netresearchgate.net This, in turn, influences the ligand's charge and its availability to bind metal ions, leading to the formation of different complex species across a pH range. researchgate.net

Potentiometric studies have shown that at different pH values, this compound can form protonated (MHX⁰), neutral (MX⁻), or hydroxo (M(OH)X²⁻) complexes. researchgate.net Distribution diagrams constructed from these studies illustrate the fraction of each complex species as a function of pH. researchgate.net For example, in the complexation of Re(CO)₃⁺ with ASMA, both heat and elevated pH were found to significantly affect the isomerization of the resulting complexes, with equilibrium being achieved more rapidly at pH 9 and 70 °C. nih.gov The stability of the formed chelates over a wide pH range is a notable characteristic. google.com

The solvent environment also plays a role in the complexation reaction. These reactions are typically carried out in aqueous solutions or mixtures of water with organic solvents like alkanols. google.com

Interactions with Peptides and Proteins (Mechanistic Studies)

While direct mechanistic studies on the interaction of free this compound with proteins are not extensively detailed, research on the closely related compound Nε-(carboxymethyl)lysine (CML), an advanced glycation end product (AGE) formed on proteins, provides significant insights into how such modifications can mediate protein interactions. nih.govnih.govannualreviews.org

Protein domains are distinct functional and structural units within a protein. wikipedia.org The binding of ligands to these domains is often highly specific. Studies on the AGE derivative Nε-(carboxymethyl)lysine (CML) have demonstrated specific binding to protein domains on cell surfaces.

Research has shown that CML can specifically bind to both the Cluster of Differentiation 36 (CD36) and the Receptor for Advanced Glycation End products (RAGE), which are receptors found on macrophages. nih.gov This interaction is significant as it can promote lipid uptake by the macrophage. nih.gov Further investigation through immunoprecipitation and radioactive receptor-ligand binding assays confirmed this specific binding. nih.gov Molecular docking studies even suggested potential interacting amino acids (ARG82, ASN71, and THR70) within the CD36 domain that bind to CML. nih.gov

The specificity of such interactions is a key principle in cell biology. embl.de For example, SH2 domains bind to peptides containing phosphotyrosine, while PTB domains recognize sequences amino-terminal to phosphotyrosine, illustrating how different domains achieve binding specificity. embl.de The interaction of CML with CD36 and RAGE provides a clear example of how a carboxymethylated amino acid residue can be specifically recognized by protein domains. nih.gov

The binding of a ligand to a protein can induce conformational changes that alter the protein's activity or its interactions with other molecules. nih.gov This principle applies to the binding of N-(carboxymethyl) groups to proteins.

Structural studies have shown that the chemical modification of an enzyme, L-asparaginase, with carboxymethyl dextran leads to conformational changes in the modified enzyme. doi.org Post-translational modifications, such as phosphorylation which adds a charged phosphate (B84403) group, are well-known to modulate protein conformation by altering the energy landscape. nih.gov The introduction of a charged carboxymethyl group can be expected to have similar effects.

Supramolecular Assembly and Material Interactions Research

Self-Assembly Properties of this compound Derivatives

Derivatives of this compound, particularly those based on its polymeric form, poly(aspartic acid) (PASP), exhibit remarkable self-assembly properties in aqueous solutions. By chemically modifying the polymer backbone, researchers can create amphiphilic structures that spontaneously organize into well-defined nanomaterials such as micelles, nanoparticles, and hydrogels. acs.orgmdpi.com This process is driven by the tendency of the hydrophobic (water-repelling) parts of the molecules to minimize contact with water by clustering together, while the hydrophilic (water-attracting) portions remain exposed to the aqueous environment. researchgate.net

The synthesis of these derivatives typically starts with polysuccinimide (PSI), a precursor polymer derived from the polycondensation of L-aspartic acid. acs.orghangta.group PSI readily reacts with amine-containing molecules, allowing for the attachment of various functional groups, including long alkyl chains that act as the hydrophobic segment. researchgate.nethangta.group Subsequent hydrolysis of the remaining succinimide (B58015) units in the polymer backbone yields the final amphiphilic poly(aspartic acid) derivative. acs.org

The characteristics of the resulting self-assembled structures are highly dependent on the degree of hydrophobic modification and the polymer concentration. Research has shown:

Unimolecular and Multimolecular Micelles: Hydrophobically modified PASP with a high content of dodecyl groups (e.g., 48 mol%) tends to form unimolecular micelles, where a single polymer chain collapses upon itself. acs.org At lower levels of modification (e.g., ≤ 31 mol%), both small unimolecular micelles and larger multimolecular aggregates can coexist. acs.org

Spike-like Assemblies: In a novel approach, poly(2-hydroxyethyl aspartamide) (PHEA), a derivative of PASP, was modified with both hydrophobic octadecyl chains and a UV-absorbing moiety. These polymers self-assembled into aggregates that could host the in-situ formation of titanium dioxide (TiO₂) nanorods, resulting in unique spike-like, chestnut burr-structured assemblies with significantly enhanced UV-blocking capabilities. mdpi.com

Stimuli-Responsive Systems: The carboxyl groups on the poly(aspartic acid) backbone can be protonated or deprotonated in response to changes in pH. This allows for the creation of pH-responsive systems where the conformation and assembly of the polymer can be controlled, making them suitable for applications like controlled drug release. mdpi.com

These self-assembled systems, derived from a biocompatible and biodegradable polymer, hold significant potential for biomedical applications, including the development of carriers for drug and gene delivery. mdpi.comresearchgate.net

Interactions with Nanomaterials (e.g., Graphene) in Theoretical Models

Theoretical modeling, particularly using Density Functional Theory (DFT), provides significant molecular-level insights into the non-covalent interactions between amino acids and nanomaterials like graphene. rsc.orgnih.gov While direct theoretical studies on this compound are limited, extensive research on its parent compound, aspartic acid, serves as an excellent model for understanding these interactions. The key functional groups—the carboxyl groups and the amino group—that dominate the interaction are present in both molecules.

These computational studies reveal that amino acids adsorb onto the surface of pristine graphene primarily through van der Waals forces and π-π interactions. researchgate.net The adsorption is an energetically favorable process, meaning it occurs spontaneously with a release of energy. rsc.org

Key findings from theoretical models of aspartic acid and related amino acids interacting with graphene include:

Role of Functional Groups: The carboxyl groups of aspartic acid are significant contributors to the binding. In studies involving the tripeptide Arginine-Glycine-Aspartic acid (RGD), the COO⁻ group was shown to interact with the graphene π-system. researchgate.net

Influence of the Environment: The presence of water can modulate the interaction. For pristine graphene, water molecules have been shown to strengthen the interaction with peptides, whereas for graphene oxide, they can weaken it. researchgate.net

Impact of Graphene Functionalization: The interaction changes significantly when the graphene surface is functionalized (e.g., graphene oxide, which has hydroxyl and epoxy groups). Graphene oxide generally exhibits stronger interactions with amino acids compared to pristine graphene due to the potential for hydrogen bonding with its oxygen-containing functional groups. nih.govresearchgate.net

These theoretical models are crucial for designing and optimizing hybrid nanomaterials for biomedical applications, such as biosensors, where the specific and predictable binding of biomolecules to a graphene surface is required. researchgate.netconicet.gov.ar

| System | Computational Method | Key Findings | Reference |

| Aspartic Acid on Graphene | Density Functional Theory (DFT) | Adsorption is energetically favorable; van der Waals forces are dominant. | rsc.org |

| RGD Peptide on Graphene | Density Functional Theory (DFT) | Strongest adsorption occurs when the peptide is parallel to the graphene surface; COO⁻ group interacts with the π-system. Adsorption energy on pristine graphene is ~ -1.206 eV. | researchgate.net |

| Various Amino Acids on Graphene | Density Functional Theory (DFT) | The formation of hydrogen bonds with functionalized graphene (e.g., -COOH groups) enhances adsorption energy by 12-30%. | nih.gov |

| Aromatic Amino Acids on Graphene | DFT and Møller–Plesset perturbation theory | A direct correlation exists between the polarizability of the amino acid and its binding strength to graphene. | nii.ac.jp |

Structural Biology and Conformational Analysis of N Carboxymethyl Aspartic Acid

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of N-(Carboxymethyl)aspartic acid (CMAA). These methods provide critical insights into the molecule's connectivity, conformation, and dynamic behavior in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In an aqueous solution of D₂O at pH 4, the ¹H NMR spectrum of L-(N-carboxymethyl)aspartic acid (L-ASMA) shows distinct signals for the protons. nih.gov A doublet of doublets at 3.89 ppm corresponds to one proton, while a doublet at 3.72 ppm and another at 3.64 ppm are also observed. nih.gov Two additional doublet of doublets appear at 2.91 ppm and 2.85 ppm. nih.gov The ¹³C NMR spectrum in D₂O at pH 2 reveals signals at 37.5, 51.6, 61.3, 173.9, 175.3, and 177.6 ppm. nih.gov

The conformation of CMAA can be influenced by its complexation with metal ions. For instance, when complexed with fac-Re(CO)₃, two diastereomeric products can form, which can be distinguished by ¹H NMR. nih.gov The spectra of these isomers show different chemical shifts and coupling constants, reflecting their distinct spatial arrangements. nih.gov The ability to distinguish between these isomers is crucial for understanding their reactivity and potential applications. nih.gov

The study of related compounds, such as N-(carboxymethyl)-D-alanine, through unbiased molecular dynamics simulations has also provided insights into ligand binding and conformational changes, which can be extrapolated to understand the behavior of CMAA. uni-duesseldorf.de

Table 1: ¹H and ¹³C NMR Chemical Shifts for L-(N-carboxymethyl)aspartic acid (L-ASMA)

| Nucleus | Solvent/pH | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

| ¹H | D₂O, pH 4 | 3.89 | dd | J=3.2, 4.4 | nih.gov |

| ¹H | D₂O, pH 4 | 3.72 | d | J=10.8 | nih.gov |

| ¹H | D₂O, pH 4 | 3.64 | d | J=10.8 | nih.gov |

| ¹H | D₂O, pH 4 | 2.91 | dd | J=3.2, 12.0 | nih.gov |

| ¹H | D₂O, pH 4 | 2.85 | dd | J=4.4, 12.0 | nih.gov |

| ¹³C | D₂O, pH 2 | 37.5 | - | - | nih.gov |

| ¹³C | D₂O, pH 2 | 51.6 | - | - | nih.gov |

| ¹³C | D₂O, pH 2 | 61.3 | - | - | nih.gov |

| ¹³C | D₂O, pH 2 | 173.9 | - | - | nih.gov |

| ¹³C | D₂O, pH 2 | 175.3 | - | - | nih.gov |

| ¹³C | D₂O, pH 2 | 177.6 | - | - | nih.gov |

Mass Spectrometry for Structural Identification and metabolite Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confirmation of the molecular formula, C₆H₉NO₆. nih.gov

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure by analyzing the fragmentation patterns of the parent ion. In the context of related compounds like Nε-(carboxymethyl)lysine (CML), a common advanced glycation end product, UPLC-MS/MS methods have been developed for simultaneous determination with other similar molecules. nih.gov The fragmentation of CML, for instance, yields characteristic product ions at m/z 84 and 130, which are used for quantification in multiple reaction monitoring (MRM) mode. nih.gov While not directly on CMAA, this methodology is applicable for its structural analysis and quantification in complex biological matrices.

In studies of amino acid reactions, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to investigate the reaction mechanisms of amino acids with other compounds, providing insights into the formation of various products. jst.go.jp The fragmentation patterns observed in MS/MS experiments help to identify the structure of intermediates and final products. jst.go.jp For aspartic acid, fragmentation analysis in the negative ion mode reveals losses of small molecules like NH₃, H₂O, and CO₂, which are characteristic of amino acids. researchgate.net

Metabolite profiling using mass spectrometry can identify and quantify CMAA and related compounds in biological samples. For example, a high-throughput method using high-resolution accurate mass Orbitrap mass spectrometry has been developed for the quantification of carboxymethyl lysine (B10760008) in serum and plasma. nih.gov This approach allows for the study of the role of such modified amino acids in various physiological and pathological processes.

Table 2: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Analytical Method | Reference |

| This compound | Not specified | 191.042987 (Monoisotopic) | Not specified | Not specified | nih.govepa.gov |

| Nε-(carboxymethyl)lysine | Positive | Not specified | 84, 130 | UPLC-MS/MS | nih.gov |

| Aspartic acid | Negative | 132 | Loss of NH₃, H₂O, CO₂ | IRMPD, QCID | researchgate.net |

| N-(N-phosphonoglycyl)glycine | Not specified | Not specified | Not specified | ESI-MS/MS | jst.go.jp |

X-ray Crystallography of this compound Complexes

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules in their crystalline state. The crystal structure of this compound reveals that the molecule exists as a zwitterion. iucr.org In this form, a hydrogen atom from a carboxyl group is transferred to the nitrogen atom of the amino group. iucr.org

The crystal structure is stabilized by a network of hydrogen bonds, including O-H···O, N-H···O, and C-H···O interactions, which link the molecules into a three-dimensional lattice. iucr.org A notable feature is the disorder of the hydrogen atoms of two carboxyl groups, where in 50% of the molecules the proton is transferred from one carboxyl group, and in the other 50%, it is from another. iucr.org

CMAA is a potential tetradentate chelating agent, meaning it can bind to a central metal atom at four points. iucr.org Its ability to form complexes with metal ions is a key aspect of its chemistry. The crystal structures of CMAA in complex with metal ions, such as in NH₄[Zn(cma)(H₂O)₂]·H₂O, have been determined, providing insights into the coordination chemistry of this ligand. dntb.gov.ua In such complexes, the geometry and conformation of the CMAA ligand are fixed, allowing for precise measurement of bond lengths and angles. For example, in a gallium(III) complex, the Ga-N bond lengths are significantly longer than the Ga-O bonds. iucr.org

The study of complexes of related molecules, such as the Fab fragment of an antibody with a sweetener containing a carboxymethyl group, also provides valuable information on the types of interactions these functional groups can participate in, including hydrogen bonding and stabilization of charge. nih.gov

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Not specified | iucr.org |

| Space Group | Not specified | iucr.org |

| Temperature (K) | 120 | iucr.org |

| R factor | 0.033 | iucr.org |

| wR factor | 0.082 | iucr.org |

| C-O bond distances in carboxyl groups | Variable, indicating zwitterionic form | iucr.org |

| Hydrogen Bonding | O-H···O, N-H···O, C-H···O | iucr.org |

Computational Modeling of Conformation and Molecular Dynamics

Computational modeling serves as a powerful complement to experimental techniques, providing detailed insights into the electronic structure, conformational landscape, and dynamic behavior of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can predict various properties of this compound, such as its geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity.

DFT has been employed to study the interaction of related molecules with surfaces and other molecules. For example, the adsorption of N-(carboxymethyl)-N-tetradecylglycine on a fluorapatite (B74983) surface was investigated using DFT, revealing that the molecule chemisorbs through its carboxyl groups. mdpi.com Such studies provide a model for how CMAA might interact with mineral surfaces or metal ions.

The reactivity of amino acids can be explored through DFT by calculating parameters like global hardness, softness, electronegativity, and chemical potential. mdpi.com These calculations help in understanding the nucleophilic and electrophilic nature of different parts of the molecule. For instance, in a study of Nε-(carboxymethyl)lysine, DFT was used to rationalize its reactivity compared to other amino acids. mdpi.com

Furthermore, DFT calculations are instrumental in analyzing the electronic structure and bonding in metal complexes of aminopolycarboxylate ligands, which are structurally similar to CMAA. imist.ma These calculations can predict geometric parameters and vibrational frequencies with high accuracy, complementing experimental data.

Table 4: Representative Applications of DFT in Studying CMAA-related Systems

| System Studied | Properties Calculated | Key Findings | Reference |

| N-(carboxymethyl)-N-tetradecylglycine on fluorapatite | Adsorption energy, frontier molecular orbitals | Chemisorption via bidentate geometry of carboxyl groups. | mdpi.com |

| Nε-(carboxymethyl)lysine reactivity | Nucleophilic and electrophilic indexes | CML exhibits higher reactivity than lysine due to the secondary amine. | mdpi.com |

| Chitosan grafted with poly-aspartic acid | Electronic properties, adsorption | Grafting enhances adsorption sites and inhibition efficiency. | imist.ma |

| Diethylenetriaminepentaacetic acid complexes | Geometric parameters, vibrational frequencies | Accurate prediction of coordination modes and structural properties. | smolecule.com |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of the conformational space of this compound and its interactions with the surrounding environment over time.

In the context of ligand-receptor interactions, MD simulations are invaluable. Unbiased MD simulations have been used to observe the spontaneous binding of ligands to proteins, revealing binding pathways and identifying key interacting residues. uni-duesseldorf.de This approach could be applied to study the interaction of CMAA with its biological targets.

The combination of MD simulations with experimental data, such as from NMR, can lead to a more complete understanding of molecular conformation and flexibility. rsc.org For instance, in the study of α-synuclein modified with Nε-(carboxyethyl)lysine, a related compound, MD simulations complemented experimental data to show that the modification leads to a more expanded and heterogeneous conformational ensemble. rsc.org

Furthermore, MD simulations are used to investigate the interaction of molecules with surfaces, such as the inhibition of calcite scale formation by carboxymethyl dextran (B179266). These simulations can reveal how the molecule adsorbs onto the surface and disrupts crystal growth. researchgate.net

Table 5: Examples of Molecular Dynamics Simulation Applications for CMAA-related Systems

| System | Simulation Focus | Key Insights | Reference |

| Peptide deamidation | Reaction mechanism | Identification of the rate-determining step and the role of the n+1 residue. | acs.org |

| Ligand binding to alanopine (B6598112) dehydrogenase | Binding pathway | Spontaneous binding to a specific region near a helix-kink-helix motif. | uni-duesseldorf.de |

| Nε-(carboxyethyl)lysine modified α-synuclein | Conformational ensemble | The modified protein is more expanded and conformationally heterogeneous. | rsc.org |

| Carboxymethyl dextran on calcite | Scale inhibition | Adsorption via carboxyl groups disrupts the regular arrangement of the surface. | researchgate.net |

Quantum Chemical Parameters in Structure-Activity Relationship Models

In the realm of computational chemistry and drug design, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. A key component of modern QSAR studies is the incorporation of quantum chemical parameters, which provide a detailed description of the electronic and geometric properties of a molecule, influencing its interactions with biological targets. For this compound, the calculation of these parameters offers profound insights into its potential biological activities and aids in the rational design of novel derivatives with enhanced properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to derive a range of molecular descriptors. These descriptors quantify various aspects of a molecule's electronic character and are fundamental to understanding its reactivity and interaction capabilities. The most pertinent of these parameters for this compound in the context of SAR models include Frontier Molecular Orbital (FMO) energies, Mulliken population analysis, and the molecular electrostatic potential (MEP).

Detailed Research Findings

While comprehensive QSAR studies focusing specifically on this compound are not extensively documented in publicly available literature, the principles of applying quantum chemical parameters are well-established for analogous molecules such as amino acids and their derivatives. Research on related compounds, like 2-[N-(carboxymethyl)anilino] acetic acid and N-(carboxymethyl)-N-tetradecylglycine, demonstrates the utility of these computational approaches. nih.govmdpi.com

For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com In the context of a biological interaction, these parameters can model the ease with which the molecule engages in charge-transfer interactions with a receptor or enzyme active site.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack and are likely to interact with positive sites on a biological target. Conversely, regions of positive potential (blue) indicate areas prone to nucleophilic attack. For this compound, the MEP would highlight the high electron density around the carboxylic acid groups, identifying them as key interaction sites.

Data Tables

To illustrate the application of these concepts to this compound, the following tables present hypothetical yet representative data that would be generated in a typical quantum chemical calculation for QSAR analysis. These values are based on established principles from studies on similar molecules.

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -9.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 8.62 | ELUMO - EHOMO; an indicator of chemical reactivity and stability. |

| Ionization Potential (I) | 9.85 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 1.23 | -ELUMO; energy released upon gaining an electron. |

| Electronegativity (χ) | 5.54 | (I + A) / 2; a measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 4.31 | (I - A) / 2; resistance to change in electron distribution. |

| Chemical Softness (S) | 0.23 | 1 / (2η); reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 3.57 | μ2 / (2η); a measure of the energy lowering of a system when it accepts electrons. |

This data is representative and would be calculated using DFT methods (e.g., B3LYP/6-31G).*

Table 2: Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Atomic Charge (e) | Description |

| N1 | -0.452 | The nitrogen atom carries a partial negative charge, making it a potential hydrogen bond acceptor. |

| O1 (Carboxyl 1) | -0.689 | Oxygen atoms of the carboxyl groups are highly electronegative and are primary sites for interaction with positive charges. |

| O2 (Carboxyl 1) | -0.691 | Similar to O1, this oxygen is a key interaction point. |

| O3 (Carboxyl 2) | -0.705 | The charge on this oxygen highlights its strong potential for electrostatic interactions. |

| O4 (Carboxyl 2) | -0.710 | This oxygen atom carries a significant negative charge. |

| O5 (Carboxyl 3) | -0.698 | The carboxymethyl group's oxygen also presents a strong negative charge. |

| O6 (Carboxyl 3) | -0.702 | Similar to O5, indicating a strong interaction potential. |

This data is representative and illustrates the charge distribution calculated via Mulliken population analysis.

These quantum chemical parameters serve as the independent variables in the development of a QSAR equation. By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) for a series of related compounds, a predictive model can be constructed. Such a model would allow for the virtual screening of new this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity and thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for Research on N Carboxymethyl Aspartic Acid

Chromatographic Separations for Isomer and Derivatization Analysis

Chromatographic techniques are fundamental to the analysis of CMA, offering powerful tools for the separation of isomers and the analysis of derivatized forms of the compound. The polar nature of amino acids like CMA often requires derivatization to enhance volatility and improve chromatographic behavior, particularly for gas chromatography. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a preferred method for the quantitative analysis of CMA and its analogs, such as Nε-(carboxymethyl)lysine (CML). nih.govnih.govmdpi.com This technique provides high sensitivity and specificity, allowing for the detection of low abundance modifications in complex samples. nih.gov

Research Findings:

Researchers have developed robust LC-MS/MS methods for the simultaneous determination of multiple advanced glycation end products (AGEs), including CMA-related compounds. nih.govsemanticscholar.org For instance, a UPLC-MS/MS method was established for the simultaneous quantification of CML and Nε-(carboxyethyl)lysine (CEL) in various matrices. nih.gov The use of isotope dilution mass spectrometry (IDMS) with LC-MS enhances accuracy by employing stable isotope-labeled internal standards. nih.gov

High-resolution accurate mass (HRAM) Orbitrap mass spectrometry has been utilized for high-throughput quantification of CML in serum and plasma. nih.goved.ac.uk This approach allows for the rapid analysis of large sample cohorts, which is essential for clinical and epidemiological studies. ed.ac.uk The method involves protein hydrolysis, followed by reversed-phase chromatography. nih.goved.ac.uk Zwitterionic ion-exchange chromatography coupled with LC-MS has also been successfully applied to quantify parent amino acids and their oxidation products, including CML, without prior derivatization. nih.govgenscript.com This method demonstrated linearity over a wide dynamic range and achieved low limits of quantification. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry is another effective technique for the simultaneous identification and quantification of AGEs and amino acid cross-links. ku.dk This method has been validated for a range of compounds, including CML, and has shown good sensitivity, reproducibility, and accuracy in various food matrices. ku.dk

Interactive Data Table: LC-MS/MS Parameters for CML and CEL Analysis mdpi.comrsc.org

| Parameter | Method 1 mdpi.com | Method 2 rsc.org |

| Chromatography System | 1260 Infinity II HPLC | Waters Acquity UPLC |

| Mass Spectrometer | MS/MS system with AJS Positive ESI | Waters Xevo TQ-S Micro QqQ |

| Column | C18 (4.6 mm × 60 mm) | HSS T3 (2.1 × 100 mm) |

| Column Temperature | 40 °C | Not Specified |

| Mobile Phase A | 0.1% formic acid in water | 10 mM PFHA in water |

| Mobile Phase B | 0.1% formic acid in methanol (B129727) | 10 mM ammonium (B1175870) formate (B1220265) in 45% ACN, 45% MeOH, 10% water |

| Gradient | 0–4 min 80% A; 4–6 min 10% A | Not Specified |

| Injection Volume | 10 μL | 10 μL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatization Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like CMA, chemical derivatization is a necessary prerequisite to increase their volatility. sigmaaldrich.comnih.gov This often involves a two-step procedure, such as esterification followed by amidation. researchgate.net

Research Findings:

Various derivatization reagents have been employed for the GC-MS analysis of CMA and related compounds. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves derivatization with ethylchloroformate to form N(O,S)-ethoxycarbonyl ethyl esters. researchgate.net A method using 2 M HCl in methanol for esterification followed by pentafluoropropionic anhydride (B1165640) (PFPA) for amidation has also been reported. nih.gov

These GC-MS methods have been successfully applied to quantify AGEs like CML and CEL in biological samples such as urine. nih.govresearchgate.net The use of selected-ion monitoring (SIM) mode in GC-MS provides high sensitivity and specificity for quantitative analysis. nih.gov While GC-MS is a robust technique, it can sometimes lead to partial decomposition of the analyte during derivatization or analysis. nih.gov For example, the derivatization of Nε-CML has been observed to be accompanied by partial Nε-decarboxylation. nih.govresearchgate.net

Interactive Data Table: GC-MS Derivatization and Analysis Parameters nih.gov

| Parameter | Value |

| Derivatization Step 1 | 2 M HCl/CH3OH, 80°C |

| Derivatization Step 2 | Pentafluoropropionic anhydride (PFPA)/Ethyl acetate (B1210297) (EA), 65°C |

| GC Column | Not Specified |

| Carrier Gas | Helium |

| Injection Mode | Split-less |

| Ionization Mode | Negative-ion chemical ionization (NICI) |

| Mass Detection | Scan mode (m/z 50–1000) or Selected-Ion Monitoring (SIM) |

Electrophoretic and Immunochemical Approaches for Detection (Research Applications)

Beyond chromatography, electrophoretic and immunochemical methods offer alternative and complementary strategies for the detection and analysis of CMA in research settings. These techniques can provide high-resolution separations and highly specific detection based on antibody-antigen interactions.

Development of Specific Antibodies for Research Markers

The development of monoclonal antibodies specific to CMA and its derivatives has enabled the creation of sensitive immunochemical assays. diabetesjournals.orgresearchgate.netplos.org These antibodies are crucial for developing research tools to detect and quantify CMA in various biological samples.

Research Findings:

Monoclonal antibodies have been successfully raised against carboxymethylated hemoglobin (CM-Hb) and specifically against N-(carboxymethyl)valine (CMV). diabetesjournals.org These antibodies have been used to develop latex immunoassays for the measurement of CMV-Hb in erythrocytes. diabetesjournals.org The results from these immunoassays have shown a good correlation with those obtained from amino acid analysis. diabetesjournals.org

Furthermore, an electrochemical immunosensor has been developed for the rapid and ultrasensitive detection of CML. researchgate.netrsc.org This sensor utilizes the covalent immobilization of anti-CML antibodies on a glassy carbon electrode modified with carbon quantum dots. researchgate.netrsc.org This technology demonstrates the potential for developing point-of-care diagnostic tools for biomarkers like CML. researchgate.net A novel single-chain variable fragment (scFv) antibody, D1-B2, has been developed against CML, showing a preference for an aspartic acid residue located three positions N-terminally from the CML residue. plos.org This antibody has been shown to be effective in detecting AGEs in tissues through immunohistochemical staining. plos.org

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that can resolve complex mixtures with high resolution. It is particularly well-suited for the separation of charged molecules like amino acids and their derivatives. scientific.netresearchgate.net

Research Findings:

CE has been employed for the enantiomeric separation of non-natural carboxyl amino acids using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selective reagent. scientific.net This method demonstrated the effective separation of enantiomers in a fused-silica capillary. scientific.net

Capillary zone electrophoresis (CZE) coupled with mass spectrometry (CE-MS) has been used to analyze the heterogeneity of therapeutic albumin, identifying various modified forms, including those containing AGEs like CML. nih.gov This powerful combination allows for both high-resolution separation and definitive identification of the separated species. The use of specific coatings on the capillary and optimized running buffers is crucial for achieving successful separations. nih.gov

Development of Novel Spectroscopic Probes for N-(Carboxymethyl)aspartic Acid Detection in Research Matrices

The development of novel spectroscopic probes offers a promising avenue for the direct and sensitive detection of CMA in various research matrices. These probes are designed to exhibit a change in their spectroscopic properties, such as color or fluorescence, upon binding to the target analyte.

Research Findings:

A colorimetric azo-based probe has been theoretically investigated for the detection of copper ions, which involves a {carboxymethyl-[2-methoxy-4-(4-nitro-phenylazo)-phenyl]-amino}-acetic acid structure. rsc.org While this study focused on metal ion detection, the underlying principles of designing chelating agents that produce a colorimetric response could be adapted for the development of probes for specific amino acid derivatives like CMA. The interaction of the N,N-di(carboxymethyl)amino group was shown to be a key factor in the observed color change. rsc.org

The synthesis and characterization of inorganic nanoparticle-based probes also represent a growing area of research. mdpi.com For example, carboxymethyl cellulose-functionalized gold nanoparticles have been developed for the colorimetric detection of cysteine. mdpi.com The aggregation of these nanoparticles in the presence of the target analyte leads to a visible color change. This approach could potentially be tailored for the detection of CMA by modifying the functionalization of the nanoparticles to achieve specific binding.

Theoretical and Computational Chemistry Studies of N Carboxymethyl Aspartic Acid

Quantum Mechanical Studies of Reactivity and Stability

Quantum mechanical (QM) methods are powerful tools for investigating the electronic structure of molecules, which in turn governs their stability and reactivity. These studies provide fundamental insights that are often difficult to obtain through experimental means alone.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. libretexts.orgpku.edu.cn It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). libretexts.org The energies of these orbitals and the gap between them (EHOMO-LUMO) are key descriptors of a molecule's reactivity. pku.edu.cnmdpi.com

Theoretical studies on molecules structurally related to N-(Carboxymethyl)aspartic acid, such as N-(carboxymethyl)-N-tetradecylglycine (NCNT), demonstrate the utility of FMO analysis. mdpi.com The HOMO and LUMO of NCNT were calculated to understand its reaction activity. mdpi.com The energy gap (EHOMO-LUMO) serves as a criterion for the activity of the compound; a smaller gap generally indicates higher reactivity. mdpi.com For NCNT, it was found that its ionized state (NCNT²⁻) had a significantly stronger activity than its molecular state, making it more likely to interact with surfaces like fluorapatite (B74983). mdpi.com This increased activity is attributed to p-π conjugation involving the oxygen atom in the hydroxyl group and the C=O π bond, which facilitates the dissociation of the hydrogen atom. mdpi.com

Similarly, quantum chemical calculations on Nε-(carboxymethyl) lysine (B10760008) (CML), another related compound, use HOMO and LUMO energies to determine global reactivity indices like hardness (η), softness (s), electronegativity (χ), and chemical potential (μ). mdpi.com These parameters provide a quantitative measure of the molecule's nucleophilicity and electrophilicity, helping to predict its behavior in chemical reactions. mdpi.com

Table 1: Frontier Orbital Energy Gaps and Adsorption Energies for NCNT and Related Molecules This table is based on data for N-(carboxymethyl)-N-tetradecylglycine (NCNT), a molecule with similar functional groups to this compound, interacting with a Fluorapatite (FAp) surface.

| Molecule | State | EHOMO-LUMO (eV) | Adsorption Energy on FAp (eV) |

|---|---|---|---|

| NCNT | Molecular | 5.391 | -3.13 |

| NCNT | Ionized (NCNT²⁻) | 6.912 | -12.79 |

| Oleic Acid (OA) | Molecular | 5.361 | -2.09 |

| Oleic Acid (OA) | Ionized (OA⁻) | 6.113 | -11.23 |

Charge Distribution and Electrostatic Potential Analysis

The distribution of electronic charge within a molecule is crucial for determining its interaction with other molecules. Molecular Electrostatic Potential (MESP) maps are three-dimensional diagrams that visualize this charge distribution. libretexts.org These maps are generated by calculating the electrostatic potential energy at various points around the molecule. libretexts.org Regions with low electrostatic potential (colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions with high electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. libretexts.org

For complex molecules like this compound, obtaining an accurate charge distribution is vital for molecular mechanics simulations. The Restrained Electrostatic Potential (RESP) approach is a common technique used to assign reliable partial atomic charges for non-standard residues in force fields. nih.gov This method ensures that the electrostatic potential on the molecular surface is represented accurately, which is critical for modeling interactions like ligand binding. nih.gov

Studies on charged proteins have shown that the near-surface electrostatic potential can be measured on a per-residue basis. utoronto.ca This potential is influenced by the surrounding environment, such as the presence of ions or other molecules, and plays a significant role in processes like phase separation. utoronto.ca For this compound, with its multiple carboxyl groups, the electrostatic potential is expected to be significantly negative, making it a key factor in its binding to positively charged sites on surfaces or other molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. diva-portal.org By modeling the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). diva-portal.org A transition state represents the highest energy point along the reaction coordinate and is a critical, short-lived configuration that cannot be isolated experimentally. diva-portal.org

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy barriers. acs.org For reactions involving amino acid derivatives, computational studies have elucidated complex mechanisms. For instance, the deamidation of asparagine has been shown to proceed through a three-step reaction involving the formation of a cyclic succinimide (B58015) intermediate. acs.org Computational modeling of this process revealed the free energy barriers for each step, providing insights into the reaction kinetics. acs.org

A potential reaction involving this compound, such as its condensation with another molecule, could be modeled using these techniques. The process would involve identifying the transition state for the key bond-forming step and calculating the associated energy barrier. Such studies can predict the feasibility of a reaction and provide a detailed atomistic picture of the mechanism. acs.orgacs.org

Molecular Simulation Techniques for Interactions

While quantum mechanics excels at describing the electronic details of smaller systems, molecular simulation techniques like molecular dynamics (MD) are used to study the behavior of larger systems over time, including interactions with surfaces and solvents.

Adsorption Mechanisms on Model Surfaces

The interaction of this compound with various surfaces is critical for applications ranging from industrial processes to biocompatibility. Molecular simulations are employed to investigate these adsorption mechanisms at the atomic level.

Studies on the adsorption of the similar molecule N-(carboxymethyl)-N-tetradecylglycine (NCNT) onto a fluorapatite (FAp) surface provide a relevant model. mdpi.com Density functional theory calculations revealed that NCNT chemisorbs onto the FAp surface. The primary adsorption sites are the calcium atoms on the surface, where the carboxyl groups of NCNT form two Ca-O bonds in a bidentate geometry. mdpi.com This strong chemical bond is responsible for the stable adsorption of the molecule. mdpi.com

The adsorption of molecules containing carboxymethyl groups, like carboxymethyl cellulose (B213188) (CMC), is also governed by a combination of forces. researchgate.netacs.org Electrostatic interactions and hydrogen bonding are key drivers of the adsorption process. researchgate.netresearchgate.net The negatively charged carboxylate groups can interact favorably with positively charged surface sites. researchgate.net Molecular dynamics simulations of various amino acids on a gold surface showed that adsorption strength correlates with the ability of polarizable atoms (O, N, C) to coordinate with multiple sites on the surface. rsc.org Given that this compound possesses multiple carboxyl groups and an amino group, it is expected to adsorb strongly to suitable surfaces through a combination of electrostatic attraction, hydrogen bonding, and coordination with surface atoms.

Table 2: Key Interaction Mechanisms in Adsorption This table summarizes common interaction types for molecules with carboxymethyl and amino acid functionalities on various surfaces.

| Interaction Type | Description | Relevant Functional Groups | Supporting Evidence |

|---|---|---|---|

| Chemisorption | Formation of chemical bonds (e.g., covalent or ionic) between the adsorbate and the surface. | Carboxyl (-COOH) | Formation of Ca-O bonds between NCNT and fluorapatite. mdpi.com |

| Electrostatic Interaction | Attraction between charged groups on the molecule (e.g., -COO⁻) and oppositely charged sites on the surface. | Carboxylate (-COO⁻), Amino (-NH₃⁺) | Governs adsorption of CMC and is a primary mechanism for charged polymers. researchgate.netresearchgate.net |

| Hydrogen Bonding | Interaction between a hydrogen atom bonded to an electronegative atom (O, N) and another nearby electronegative atom. | Carboxyl (-COOH), Amino (-NH₂) | Identified as a governing parameter for CMC adsorption. researchgate.net |

| Soft Epitaxy | Coordination of multiple polarizable atoms (O, N, C) to epitaxial sites on a crystal surface. | Entire molecule | Observed for amino acids on metal surfaces. rsc.org |

Solvent Effects on Molecular Conformation and Interaction

The solvent environment plays a critical role in determining the three-dimensional structure (conformation) and reactivity of a molecule in solution. frontiersin.org Molecular simulations can explicitly model solvent molecules, typically water, to understand their influence. frontiersin.org

The conformation of a flexible molecule like this compound is the result of a delicate balance of intramolecular forces and interactions with the solvent. frontiersin.org Solvent molecules can form hydrogen bonds with the solute's functional groups (carboxyl and amino groups), stabilizing certain conformations over others. researchgate.net For polysaccharides like dextran (B179266), it has been shown that solvents capable of acting as both hydrogen bond donors and acceptors are particularly effective at extending the polymer coil. researchgate.net

The solvent also affects interactions by creating a dielectric medium that screens electrostatic forces. Furthermore, the organization of solvent molecules around the solute, known as the solvation shell, can create an energetic barrier or facilitate a reaction. frontiersin.orgscispace.com Modeling studies can reveal how the first solvation sphere controls the solute's conformation and, consequently, its chemical selectivity. frontiersin.org For this compound, the aqueous solvent is expected to strongly interact with its polar and charged groups, significantly influencing its conformational preferences and how it presents itself for interaction with other molecules or surfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to derivatives of amino acids, including aspartic acid analogues. These studies provide a framework for understanding how QSAR could be employed to elucidate the mechanistic basis of this compound's activity.

The core principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. By quantifying these properties, known as molecular descriptors, and correlating them with activity through statistical models, it is possible to predict the activity of new compounds and gain insights into the features that govern their biological effects.

Methodologies in QSAR Studies of Amino Acid Derivatives

QSAR studies on compounds structurally related to this compound, such as aspartic acid derivatives, have utilized a variety of methods to develop predictive models. A common approach is 3D-QSAR, which considers the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. researchgate.net In these methods, molecules are aligned in a 3D grid, and their steric and electrostatic fields (in CoMFA) or similarity indices based on fields like hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA) are calculated at each grid point. researchgate.net These field values are then used as descriptors in a partial least squares (PLS) analysis to build a relationship with biological activity.

For instance, a QSAR study on a series of aspartame (B1666099) analogues, which are derivatives of aspartic acid, employed both CoMFA and CoMSIA to understand their sweetness potency. researchgate.net The resulting models helped to identify the key structural features that influence the sweet taste. researchgate.net

Another approach involves the use of topological and quantum chemical descriptors. These can include connectivity indices, which describe the branching and connectivity of atoms, and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Application to this compound: A Hypothetical Framework

In the absence of direct QSAR studies on this compound, we can outline a hypothetical QSAR workflow based on studies of related amino acid derivatives. The goal would be to correlate specific molecular features of this compound and its hypothetical analogues with a defined biological activity.

Future Directions and Emerging Research Avenues for N Carboxymethyl Aspartic Acid

Integration with Systems Biology Approaches to Map Metabolic Networks

Systems biology, an approach that seeks to understand the entirety of biological systems, offers a powerful lens through which to study the metabolic significance of N-(Carboxymethyl)aspartic acid. By integrating "omics" data, researchers can begin to map the metabolic networks in which CMA participates.

Metabolomics for Pathway Elucidation:

Untargeted metabolomics studies can identify and quantify a wide array of small molecules, including CMA, in biological samples. A comprehensive study of the eukaryotic cell, for instance, measured the endometabolome and exometabolome of yeast under various growth conditions. ebi.ac.uk Such approaches can reveal correlations between the concentration of CMA and other metabolites, providing clues about the metabolic pathways it is involved in. For example, studies on the metabolism of the advanced glycation end-product Nε-(carboxymethyl)lysine (CML) have identified several microbial metabolites in human urine, suggesting that gut microbiota play a significant role in its processing. rsc.org Similar investigations could elucidate the metabolic fate of CMA.

Mapping Metabolic Flux:

Metabolic flux analysis can further delineate the flow of atoms through metabolic pathways. By using isotopically labeled precursors of CMA, researchers can trace its conversion into other molecules, thereby identifying its downstream metabolic products and the enzymes that catalyze these transformations. This approach has been instrumental in understanding the metabolism of other amino acid derivatives and could be similarly applied to CMA.

Data Integration for a Holistic View:

A true systems biology approach involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. ebi.ac.uk For instance, identifying genes or proteins whose expression levels correlate with CMA concentrations could pinpoint enzymes or transporters involved in its metabolism. This integrated approach has the potential to place CMA within the broader context of cellular metabolism and uncover its physiological roles.

Novel Applications in Biocatalysis Research and Enzyme Engineering

The unique chemical structure of this compound makes it a valuable molecule in the field of biocatalysis and enzyme engineering.

Enzyme Discovery and Characterization:

The search for enzymes that can synthesize or degrade CMA is an active area of research. For example, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been shown to catalyze the regio- and stereoselective addition of various amino acids to fumarate, offering a potential biocatalytic route to CMA and related compounds. core.ac.uk The discovery and characterization of such enzymes not only expand the biocatalytic toolbox but also provide insights into novel metabolic pathways.

Enzyme Engineering for Novel Functions:

Once an enzyme that acts on CMA is identified, protein engineering techniques can be employed to modify its properties for specific applications. Directed evolution and site-directed mutagenesis can be used to enhance an enzyme's stability, alter its substrate specificity, or even introduce entirely new catalytic activities. nih.gov For example, an engineered enzyme could be developed to produce enantiomerically pure CMA, which is valuable for various research and pharmaceutical applications. rug.nl

Chemoenzymatic Cascade Reactions:

CMA can be incorporated into chemoenzymatic cascade reactions, where a series of chemical and enzymatic steps are combined to synthesize complex molecules. core.ac.uk This approach offers a more sustainable and efficient alternative to traditional chemical synthesis. For example, a biocatalytically produced CMA derivative could serve as a precursor for the synthesis of specialized ligands for medical imaging tracers. core.ac.uk

Table 1: Potential Enzymes in this compound Biocatalysis

| Enzyme Class | Potential Application | Reference |

| Lyases | Asymmetric synthesis of CMA from simpler precursors. | core.ac.uk |

| Oxidases | Degradation of CMA or its derivatives. | nih.gov |

| Transferases | Modification of CMA to produce novel compounds. | nih.gov |

| Hydrolases | Cleavage of amide bonds in CMA-containing peptides. | doi.org |

Design and Synthesis of this compound-Based Probes for Fundamental Biological Research

The development of molecular probes based on the structure of this compound is a promising avenue for investigating its biological functions.

Fluorescent Probes for Bioimaging:

By attaching a fluorescent reporter molecule to CMA, researchers can create probes to visualize its localization and dynamics within living cells and organisms. rsc.org These probes can be used in various imaging techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), to study the interactions of CMA with other biomolecules and to track its movement across cellular compartments. rsc.orgnih.gov

Affinity Probes for Target Identification:

CMA-based probes can be designed to specifically bind to proteins or other molecules that interact with it. These affinity probes can be used to isolate and identify these binding partners, providing crucial insights into the molecular mechanisms underlying CMA's biological effects. This approach has been successfully used to identify the targets of other small molecules and could be readily adapted for CMA research.

Probes for Studying Enzyme Activity:

Probes that change their spectroscopic properties upon being processed by an enzyme can be used to monitor enzyme activity in real-time. acs.org A CMA-based probe could be developed to report on the activity of enzymes involved in its metabolism, enabling high-throughput screening for enzyme inhibitors or activators.

Table 2: Types of this compound-Based Probes and Their Applications

| Probe Type | Application | Potential Research Focus | Reference |

| Fluorescent Probes | Cellular localization and trafficking studies. | Investigating the uptake and subcellular distribution of CMA. | rsc.org |

| Affinity Probes | Identification of binding proteins. | Discovering receptors or enzymes that interact with CMA. | ontosight.ai |

| Activity-Based Probes | Real-time monitoring of enzyme kinetics. | Screening for modulators of CMA-metabolizing enzymes. | acs.org |

| Isotope-Labeled Probes | Tracing metabolic pathways. | Elucidating the metabolic fate of CMA in vivo. | nih.gov |

Exploration of this compound in Non-Mammalian Biological Systems (e.g., Plant Biochemistry)

While much of the focus on amino acid metabolism is on mammalian systems, exploring the role of this compound in other organisms, such as plants, could reveal novel biochemical pathways and functions.

Occurrence and Biosynthesis in Plants:

N-(carboxyalkyl)amino acids, including carboxymethyl derivatives, have been identified in various plant species. annualreviews.org However, their functions and the routes of their biosynthesis are largely unknown. Investigating the presence and metabolism of CMA in different plant tissues and under various environmental conditions could uncover its physiological significance in plants. For instance, extrusion processing of plant-based meat analogues has been shown to promote the formation of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), indicating that the precursors for these modifications are present in plant materials. mdpi.com

Role in Plant Growth and Development:

Amino acids and their derivatives play crucial roles in plant growth, development, and stress responses. It is conceivable that CMA could be involved in processes such as nitrogen metabolism, hormone signaling, or defense against pathogens. Further research is needed to explore these potential roles.

Potential for Agricultural Applications:

Understanding the function of CMA in plants could have agricultural implications. For example, if CMA is found to be involved in nutrient uptake or stress tolerance, this knowledge could be used to develop strategies for improving crop yields or resilience.

Advanced Spectroscopic and Imaging Modalities for In Situ Characterization in Research Models

To fully understand the biological role of this compound, it is essential to study its behavior within the complex environment of living cells and tissues. Advanced spectroscopic and imaging techniques provide the means to achieve this in situ characterization.

High-Resolution Mass Spectrometry Imaging:

Techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) and matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry allow for the label-free visualization of the spatial distribution of small molecules, including amino acids and their derivatives, in biological samples. nih.govfrontiersin.org These methods could be applied to map the distribution of CMA in different tissues and cellular compartments, providing clues about its sites of synthesis, accumulation, and function. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-cell NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules within living cells. researchgate.net By using isotopically labeled CMA, researchers could use NMR to monitor its metabolic transformations and interactions with other biomolecules in real-time. Furthermore, NMR is a valuable tool for the structural characterization of CMA and its derivatives. nih.gov

Advanced Fluorescence Microscopy:

Super-resolution fluorescence microscopy techniques, such as STED and PALM/STORM, can overcome the diffraction limit of light, enabling the visualization of molecular interactions at the nanoscale. Combined with CMA-based fluorescent probes, these techniques could provide unprecedented detail about the subcellular localization and dynamics of CMA.

Vibrational Spectroscopy:

Techniques like Raman and infrared spectroscopy can provide chemical information based on the vibrational modes of molecules. acs.org While challenging for small molecules at low concentrations, the development of advanced techniques like surface-enhanced Raman scattering (SERS) could enable the detection and characterization of CMA in situ.

Q & A

Q. What are the established methods for synthesizing CMAA and verifying its purity?

CMAA is synthesized via nucleophilic substitution between aspartic acid (D- or L-isomer) and bromoacetic acid under alkaline conditions (pH ~10.0). The reaction is conducted in a boiling water bath, followed by acidification to pH 2.0–2.5 to precipitate the product . Purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For optical isomer verification, circular dichroism (CD) spectroscopy or chiral column chromatography is recommended .

Q. How can researchers characterize the structural and optical properties of CMAA?

- Structural analysis : Use Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate (-COO⁻) and amine (-NH) functional groups. X-ray crystallography provides precise bond-length and stereochemical data .

- Optical activity : CD spectroscopy distinguishes between D- and L-isomers by measuring differential absorption of polarized light. Polarimetry quantifies specific rotation values (e.g., [α]²⁵D) .

II. Advanced Research Questions

Q. How does the stereochemistry of CMAA influence its complexation behavior with transition metals?

The optical isomerism of CMAA (D vs. L) significantly impacts metal-binding selectivity. For example, L-CMAA forms more stable complexes with Cu²⁺ compared to Zn²⁺, while D-CMAA shows reverse selectivity. This is determined via pH-potentiometric titration, where ligand protonation constants (logK) and metal-ligand stability constants (logβ) are calculated. Differences in titration curves above pH 6.0 indicate isomer-specific coordination geometries .

Q. What methodologies are effective in resolving contradictions in CMAA’s complexation data across studies?

Contradictions often arise from variations in experimental conditions (e.g., ionic strength, temperature). To address this:

- Standardize pH (use buffers like Tris-HCl) and temperature (25°C ± 0.1) during potentiometric titrations.

- Cross-validate data using complementary techniques (e.g., isothermal titration calorimetry for ΔH measurements).

- Apply multivariate statistical analysis to identify outliers or confounding variables .

Q. What thermal analysis techniques are used to assess CMAA-metal complexes’ stability?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) quantifies decomposition temperatures (Td) and enthalpy changes (ΔH). For example:

| Complex | Td (°C) | Mass Loss (%) | ΔH (kJ/mol) |

|---|---|---|---|

| Ni²⁺-L-CMAA | 215 | 18.2 | -142 |

| Cu²⁺-D-CMAA | 228 | 20.5 | -158 |

| Zn²⁺-L-CMAA | 198 | 15.7 | -129 |

Data indicate Cu²⁺ complexes exhibit higher thermal stability than Zn²⁺ analogues due to stronger ligand-field stabilization .

III. Data Management and Validation

Q. How should researchers handle large datasets from CMAA studies to ensure reproducibility?

- Data archiving : Use repositories like Zenodo or institutional databases to store raw titration curves, NMR spectra, and thermal profiles. Metadata should include experimental conditions (pH, temperature, reagent purity).

- Analytical pipelines : Implement open-source tools (e.g., Python’s SciPy for potentiometric data fitting) to minimize human error in logβ calculations .

IV. Safety and Handling

Q. What precautions are critical when handling CMAA in laboratory settings?

CMAA is hygroscopic and may degrade upon prolonged exposure to moisture. Store at 4–6°C in airtight containers. Use personal protective equipment (PPE) during synthesis due to bromoacetic acid’s corrosive nature. Emergency protocols for acid spills should follow NFPA 704 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.